N-(3-methoxyphenyl)-2-((3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide
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Overview
Description
N-(3-methoxyphenyl)-2-((3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a complex organic compound that features a combination of aromatic rings, heterocycles, and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-2-((3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate nitrile and amidoxime precursors under acidic or basic conditions.
Thioether formation: The thiophene ring can be introduced via a nucleophilic substitution reaction where a thiol reacts with a halogenated pyridine derivative.
Amide bond formation: The final step involves coupling the 3-methoxyphenylamine with the thioether intermediate using standard amide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
For industrial-scale production, the process would be optimized for yield and purity, often involving:
Continuous flow synthesis: This method can enhance reaction efficiency and scalability.
Catalysis: Using catalysts to lower reaction temperatures and increase reaction rates.
Purification: Techniques such as recrystallization, chromatography, and distillation to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and methoxyphenyl moieties.
Reduction: Reduction reactions can target the oxadiazole ring or the nitro groups if present.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and heterocycles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., thiols, amines).
Major Products
The major products of these reactions depend on the specific conditions but can include oxidized derivatives, reduced forms, and various substituted analogs.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Probes: Utilized in the development of probes for studying biological systems.
Drug Development: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Medicine
Therapeutic Agents: Potential use in the development of new therapeutic agents targeting specific diseases.
Industry
Materials Science: Application in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-(3-methoxyphenyl)-2-((3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide exerts its effects involves interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to participate in various binding interactions, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(3-methoxyphenyl)-2-((3-(1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide: Lacks the thiophene ring.
N-(3-methoxyphenyl)-2-((3-(3-thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)acetamide: Lacks the thioether linkage.
Uniqueness
N-(3-methoxyphenyl)-2-((3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is unique due to its combination of functional groups and heterocycles, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3S2/c1-26-14-6-2-5-13(11-14)22-17(25)12-29-20-15(7-3-9-21-20)19-23-18(24-27-19)16-8-4-10-28-16/h2-11H,12H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMTLFLRDEYTDBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=C(C=CC=N2)C3=NC(=NO3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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